molecular formula C10H10BrN5NaO5PS B159671 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Cat. No.: B159671
M. Wt: 446.15 g/mol
InChI Key: SKJLJCVVXRNYGJ-QKAIHBBZSA-M
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Mechanism of Action

Target of Action

The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt or Rp-8-bromo-Cyclic AMPS, is cAMP-dependent protein kinases (PKAs) . PKAs are a group of enzymes that are involved in cellular signal transduction pathways and play a crucial role in regulating various cellular functions.

Mode of Action

Rp-8-bromo-Cyclic AMPS is a cell-permeable cAMP analog . It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . This means it binds to PKAs without activating them, resulting in competitive inhibition .

Biochemical Pathways

The compound’s action primarily affects the cAMP signaling pathway . By antagonizing the activation of PKAs, it modulates the downstream effects of this pathway. The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression and cellular metabolism.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Rp-8-bromo-Cyclic AMPS are not readily available, it’s known that the compound is a crystalline solid with solubility in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (0.5 mg/ml), and PBS (pH 7.2, 10 mg/ml) . These properties suggest that the compound could have reasonable bioavailability, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of Rp-8-bromo-Cyclic AMPS’s action depend on the specific context in which it is used. It’s known that the compound can effectively antagonize camp-dependent activation of pkas . This can lead to a variety of effects, such as changes in gene expression and cellular metabolism.

Action Environment

The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules that can interact with PKAs could potentially influence the compound’s efficacy.

Preparation Methods

The synthesis of Rp-8-bromo-Cyclic AMPS sodium salt involves the substitution of hydrogen in position 8 of the nucleobase with bromine and the modification of one of the two exocyclic oxygen atoms in the cyclic phosphate moiety with sulfur . The synthetic route typically involves the following steps:

    Bromination: Introduction of a bromine atom at the 8-position of the adenine base.

    Phosphorothioation: Substitution of an exocyclic oxygen atom with sulfur in the cyclic phosphate moiety.

    Cyclization: Formation of the cyclic phosphate ring.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Rp-8-bromo-Cyclic AMPS sodium salt undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include brominating agents, sulfurizing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Rp-8-bromo-Cyclic AMPS sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study cyclic adenosine monophosphate signaling pathways and protein kinase activity.

    Biology: Employed in cell biology research to investigate the role of cyclic adenosine monophosphate in cellular processes.

    Medicine: Utilized in pharmacological studies to explore potential therapeutic targets and mechanisms of action.

    Industry: Applied in the development of biochemical assays and diagnostic tools

Comparison with Similar Compounds

Rp-8-bromo-Cyclic AMPS sodium salt is unique due to its combination of bromine substitution in the adenine base and sulfur substitution in the cyclic phosphate moiety. Similar compounds include:

These compounds share structural similarities but differ in their specific substitutions and biological activities.

Properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLJCVVXRNYGJ-QKAIHBBZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 2
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 3
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 4
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 5
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Reactant of Route 6
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Customer
Q & A

Q1: How does Rp-8-Bromo-Cyclic AMPS affect the formation of syncytiotrophoblasts from cytotrophoblasts?

A1: Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] The research demonstrates that the addition of cAMP analogs promotes syncytiotrophoblast formation, evidenced by the loss of E-cadherin and desmoplakin, markers of cell-cell adhesion, and an increase in the number of nuclei per syncytium. [] Conversely, Rp-8-Bromo-Cyclic AMPS and H-89 (a cAMP-dependent protein kinase catalytic subunit inhibitor) hinder cell fusion, suggesting that cAMP signaling pathways are crucial for syncytiotrophoblast formation. []

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